molecular formula C28H26N4O4 B1664659 5'-Hydroxy-staurosporine CAS No. 308847-74-7

5'-Hydroxy-staurosporine

Cat. No.: B1664659
CAS No.: 308847-74-7
M. Wt: 482.5 g/mol
InChI Key: QKBKQHZMMIJMJW-NPYOGTTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Hydroxy-staurosporine is an AMPK inhibitor with selective toxicity toward human colon tumor cells.

Scientific Research Applications

Antitumor and Anticancer Activity

5'-Hydroxy-staurosporine, and its derivatives like UCN-01 (7-hydroxy-staurosporine), have been studied for their potential antitumor and anticancer activities. Studies show these compounds exhibit significant antitumor effects in various cancer cell lines, including human epidermoid carcinoma and murine tumor cell lines. The efficacy of these compounds is due to their role as protein kinase inhibitors, particularly targeting cyclin-dependent kinases which are crucial in cell cycle regulation (Akinaga, Nomura, Gomi, & Okabe, 2004), (Lara, Mack, Synold, Frankel, Longmate, Gumerlock, Doroshow, & Gandara, 2005).

Neurological Research

In neuroscientific research, compounds like staurosporine have been utilized to understand neuronal differentiation and death. Staurosporine is known to induce morphological changes in neuronal precursor cells and has been instrumental in studies investigating mechanisms of neuronal apoptosis (Thompson & Levin, 2010), (Zhou, Lin, Wersto, Chrest, & Gabrielson, 2002).

Cell Cycle and Apoptosis Research

Staurosporine and its analogs have been extensively used in research to understand cell cycle progression and apoptosis. For instance, studies have shown that staurosporine can induce G1 phase accumulation in cell cycles and is involved in the activation of caspase-dependent apoptosis pathways (Chae, Kang, Byun, Han, Kim, Oh, Kim, Chae, & Kim, 2000), (Manns, Daubrawa, Driessen, Paasch, Hoffmann, Löffler, Lauber, Dieterle, Alers, Iftner, Schulze-Osthoff, Stork, & Wesselborg, 2011).

Structural and Molecular Studies

Research on this compound also extends to structural and molecular studies, contributing to the understanding of the biological interactions of these compounds at the molecular level. Such studies are critical for developing new drugs based on the staurosporine scaffold (Gani & Engh, 2010), (Wei & Malhotra, 2010).

Properties

CAS No.

308847-74-7

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)21(29-2)24(33)27(36-28)31-16-10-6-4-8-13(16)19-20-15(12-30-26(20)34)18-14-9-5-7-11-17(14)32(28)23(18)22(19)31/h4-11,21,24-25,27,29,33H,12H2,1-3H3,(H,30,34)/t21-,24-,25-,27-,28+/m1/s1

InChI Key

QKBKQHZMMIJMJW-NPYOGTTKSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H]([C@H]([C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC

SMILES

CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC

Canonical SMILES

CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5OHS;  5-OHS;  5 OH-S;  5'-Hydroxystaurosporine;  5'-Hydroxy staurosporine;  5'-Hydroxy-staurosporine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Hydroxy-staurosporine
Reactant of Route 2
5'-Hydroxy-staurosporine
Reactant of Route 3
5'-Hydroxy-staurosporine
Reactant of Route 4
5'-Hydroxy-staurosporine
Reactant of Route 5
5'-Hydroxy-staurosporine
Reactant of Route 6
5'-Hydroxy-staurosporine

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